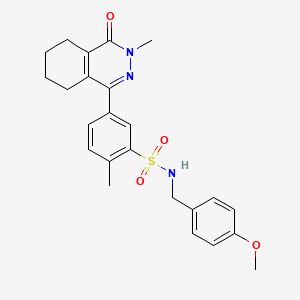
N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piridin-3-il)-3-(1H-tetrazol-1-il)benzamida es un compuesto orgánico sintético que presenta un anillo de piridina, un anillo de tetrazol y un grupo benzamida. Los compuestos con estos grupos funcionales suelen ser de interés en química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(piridin-3-il)-3-(1H-tetrazol-1-il)benzamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta posible podría incluir:
Formación del anillo de tetrazol: Esto se puede lograr haciendo reaccionar un nitrilo adecuado con azida de sodio en condiciones ácidas.
Acoplamiento con piridina: El intermedio de tetrazol se puede acoplar entonces con un derivado de piridina utilizando un agente de acoplamiento adecuado como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).
Formación de benzamida: Finalmente, el producto acoplado se puede hacer reaccionar con un derivado de cloruro de benzoílo para formar el grupo benzamida.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piridina.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos nitro si estuvieran presentes.
Sustitución: Las reacciones de sustitución electrófila o nucleófila podrían ocurrir en varias posiciones de los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los productos principales dependerían de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados de N-óxido de piridina, mientras que la sustitución podría introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
N-(piridin-3-il)-3-(1H-tetrazol-1-il)benzamida podría tener varias aplicaciones en investigación científica:
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso como ligando en ensayos bioquímicos.
Medicina: Investigación como un posible agente terapéutico debido a su similitud estructural con compuestos bioactivos conocidos.
Industria: Uso en la síntesis de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción dependería del contexto biológico o químico específico en el que se utiliza el compuesto. Generalmente, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos similares
- N-(piridin-2-il)-3-(1H-tetrazol-1-il)benzamida
- N-(piridin-4-il)-3-(1H-tetrazol-1-il)benzamida
- N-(piridin-3-il)-4-(1H-tetrazol-1-il)benzamida
Singularidad
N-(piridin-3-il)-3-(1H-tetrazol-1-il)benzamida es única debido a la posición específica de sus grupos funcionales, lo que puede influir en su reactividad y actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C13H10N6O |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
N-pyridin-3-yl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H10N6O/c20-13(16-11-4-2-6-14-8-11)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9H,(H,16,20) |
Clave InChI |
CJOMMWOFGILROI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302900.png)
![N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302902.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B11302904.png)
![1-(3-ethoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11302916.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11302918.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11302923.png)
![2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11302925.png)
![5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302928.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)

